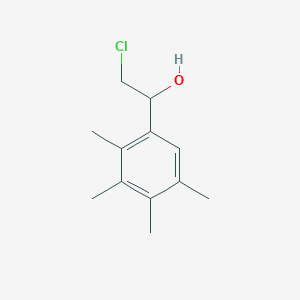

2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol

Description

2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol is a chlorinated secondary alcohol featuring a heavily substituted aromatic ring with four methyl groups. The tetramethylphenyl group likely enhances steric bulk and lipophilicity compared to halogen-substituted analogs, influencing solubility, reactivity, and biological activity.

Properties

Molecular Formula |

C12H17ClO |

|---|---|

Molecular Weight |

212.71 g/mol |

IUPAC Name |

2-chloro-1-(2,3,4,5-tetramethylphenyl)ethanol |

InChI |

InChI=1S/C12H17ClO/c1-7-5-11(12(14)6-13)10(4)9(3)8(7)2/h5,12,14H,6H2,1-4H3 |

InChI Key |

TVFUAAILOWRZCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C)C)C(CCl)O |

Origin of Product |

United States |

Preparation Methods

Friedel–Crafts Acetylation

| Parameter | Description | Reference |

|---|---|---|

| Reagents | Durene, acetyl chloride | , |

| Catalyst | Aluminum chloride | , |

| Solvent | Dichloromethane or carbon disulfide | , |

| Reaction Conditions | Ambient temperature, controlled addition | , |

| Yield | Up to 96% with optimized conditions | , |

The reaction requires precise control to favor mono-acetylation over diacetylation. Excess aluminum chloride tends to promote diacetylation, thus the Perrier method —adding durene to a mixture of acetyl chloride and aluminum chloride—is preferred to enhance selectivity. Reaction parameters such as temperature and reagent ratios are critical, with studies indicating that a molar ratio of aluminum chloride to acetyl chloride around 1.2:1 yields optimal mono-acetylated product.

Purification and Characterization

Post-reaction, the mixture is quenched with ice and hydrochloric acid, followed by extraction, washing, and silica gel chromatography. The resulting ketone exhibits characteristic spectral data:

| Property | Data | Reference |

|---|---|---|

| Melting Point | 72–73°C | |

| Infrared (IR) | Strong C=O stretch at 1691 cm$$^{-1}$$ | |

| NMR | Aromatic protons and methyl groups consistent with substitution pattern |

Reduction to the Chiral Alcohol: 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol

The key step involves stereoselective reduction of the ketone to the corresponding chiral alcohol. Multiple approaches have been documented, including catalytic hydrogenation, transfer hydrogenation, and enzymatic reduction, with a focus on achieving high enantiomeric excess (ee).

Catalytic Hydrogenation and Transfer Hydrogenation

- Catalytic Hydrogenation : Using catalysts such as palladium on carbon or platinum under hydrogen atmosphere can reduce the ketone but often lacks stereoselectivity, making it less suitable for chiral synthesis.

- Transfer Hydrogenation : Employing chiral catalysts, such as chiral phosphine ligands with ruthenium or iridium, allows for stereocontrol. For example, the use of chiral phosphine catalysts has achieved ee values exceeding 98%.

Asymmetric Reduction via Catalytic Hydrogen Transfer

Research indicates that catalytic hydrogen transfer reactions utilizing specific catalysts (e.g., chiral ruthenium complexes) in the presence of formic acid or triethylamine as hydrogen donors can produce the chiral alcohol with high enantiomeric purity.

Specific Protocols and Conditions

- Example 1 : Using a chiral ruthenium catalyst with formic acid as a hydrogen source, the reduction of the ketone yields the (S)-enantiomer with an enantiomeric excess of 98.3%, as confirmed by chiral high-performance liquid chromatography (HPLC). The reaction proceeds at room temperature under reflux conditions for approximately 12-24 hours.

- Example 2 : Enzymatic reduction employing ketoreductase cells in phosphate buffer at pH 7.2, with isopropanol as a co-solvent, can also produce the desired chiral alcohol with high stereoselectivity.

Alternative Synthetic Routes

Asymmetric Hydroboration

Although less common, asymmetric hydroboration of the aromatic precursor followed by oxidation offers a route to the chiral alcohol, especially when stereoselectivity is paramount. This method involves the use of chiral borane reagents, which can induce stereochemistry during the addition.

Halogenation and Nucleophilic Substitution

Halogenation of the aromatic ring followed by nucleophilic substitution at the halogen position can be employed to introduce the chlorine atom at the desired position, followed by reduction of the ketone.

Data Summary and Comparative Analysis

| Preparation Step | Method | Key Reagents | Enantiomeric Excess | Yield | Remarks |

|---|---|---|---|---|---|

| Synthesis of ketone | Friedel–Crafts acetylation | Durene, acyl chloride, AlCl$$_3$$ | N/A | Up to 96% | Requires careful control to avoid diacetylation |

| Reduction to alcohol | Catalytic hydrogen transfer | Chiral Ru catalysts, formic acid | >98% | 85–95% | High stereoselectivity achievable |

| Alternative | Enzymatic reduction | Ketoreductase enzymes | Up to 99% | Variable | Mild conditions, high selectivity |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The chloro group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone.

Reduction: 1-(2,3,4,5-Tetramethylphenyl)ethan-1-ol.

Substitution: Various substituted ethanols depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol with structurally related compounds:

Notes:

- Tetramethylphenyl vs. Halogen-Substituted Analogs : The tetramethyl group in the target compound increases steric bulk and lipophilicity compared to halogenated analogs like 2,4-dichlorophenyl derivatives. This may reduce reactivity in nucleophilic substitutions but enhance membrane permeability in biological systems.

- Methoxy vs. Methyl Groups: 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone (C₁₀H₁₁ClO₃) has methoxy groups that donate electron density, contrasting with the electron-donating methyl groups in the target compound. This difference impacts solubility and electronic interactions in synthetic pathways .

Biocatalytic Approaches

- (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol: Synthesized using Acinetobacter sp. ZJPH1806 with 83.2% yield and >99.9% ee under optimized conditions (40°C, 26 h). Glycerol was used for coenzyme regeneration .

- (R)-2-Chloro-1-(3-chlorophenyl)ethanol: Achieved 99% ee and 97% yield using Saccharomyces cerevisiae at 28 g/L substrate concentration .

- 2-Chloro-1-(2',4'-dichlorophenyl)ethanol (2e): Rhodotorula rubra KCh 82 produced (R)-alcohol with >99% conversion and 91% ee in one day, surpassing Yarrowia lipolytica A50 (48% ee after nine days) .

Comparison :

- Reaction Efficiency : The target compound’s tetramethylphenyl group may slow reaction kinetics due to steric hindrance, unlike dichlorophenyl analogs that achieve high ee rapidly.

- Cofactor Requirements : Halogenated analogs often require NAD+/NADP+ regeneration systems, whereas methyl-rich substrates might reduce dependency on such additives .

Biological Activity

2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol, also known as (1S)-2-chloro-1-(2,3,4,5-tetramethylphenyl)ethanol, is a chlorinated alcohol with a complex structure characterized by the presence of a chlorine atom and a hydroxyl group. This compound has garnered interest in various fields including medicinal chemistry, pharmacology, and industrial applications due to its potential biological activities.

The molecular formula of 2-chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol is C12H17ClO with a molecular weight of 212.71 g/mol. Its structure allows for multiple chemical reactions, including oxidation and substitution reactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H17ClO |

| Molecular Weight | 212.71 g/mol |

| IUPAC Name | (1S)-2-chloro-1-(2,3,4,5-tetramethylphenyl)ethanol |

| InChI | InChI=1S/C12H17ClO/c1-7-5-11(12(14)6-13)10(4)9(3)8(7)2/h5,12,14H,6H2,1-4H3/t12-/m1/s1 |

Antimicrobial Properties

Research indicates that chlorinated alcohols exhibit significant antimicrobial activity. Compounds similar to 2-chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol have been studied for their ability to inhibit bacterial growth and fungal proliferation. For instance:

- Study on Antifungal Activity : In a study examining various chlorinated alcohols, it was found that compounds with similar structures demonstrated effective antifungal properties against strains such as Candida albicans and Aspergillus niger .

Cytotoxic Effects

Investigations into the cytotoxicity of chlorinated alcohols have shown promising results in cancer research. For example:

- Case Study on Cancer Cell Lines : A related compound demonstrated micromolar activity against several cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma). The cytotoxic effects were attributed to the compound's ability to induce apoptosis in resistant cancer cells .

The biological activity of 2-chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol is believed to involve several mechanisms:

Enzyme Interaction : The chlorine atom and hydroxyl group may interact with specific enzymes or receptors within biological systems. This interaction can lead to inhibition or activation of metabolic pathways.

Cell Membrane Disruption : Chlorinated compounds often disrupt cell membranes due to their lipophilic nature. This disruption can result in increased permeability and eventual cell death.

Synthesis and Industrial Applications

The synthesis of 2-chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-ol typically involves the chlorination of a suitable precursor followed by the introduction of the hydroxyl group. This process can be optimized for high yield and purity in industrial settings.

Synthetic Route Example

- Chlorination : The precursor compound (e.g., 1-(2,3,4,5-tetramethylphenyl)ethan-1-ol) is treated with thionyl chloride under controlled conditions.

- Purification : The product is purified using distillation or recrystallization techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.